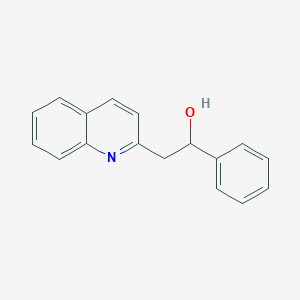
alpha-Phenylquinoline-2-ethanol
Übersicht
Beschreibung
Alpha-Phenylquinoline-2-ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of alpha-Phenylquinoline-2-ethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Alpha-Phenylquinoline-2-ethanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, alpha-Phenylquinoline-2-ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using alpha-Phenylquinoline-2-ethanol in lab experiments is its high purity and yield, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using alpha-Phenylquinoline-2-ethanol in lab experiments is that its potential toxicity and side effects are not fully understood, and further research is needed to determine its safety profile.
Zukünftige Richtungen
There are several potential future directions for research on alpha-Phenylquinoline-2-ethanol. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to determine the safety profile and potential side effects of alpha-Phenylquinoline-2-ethanol. Finally, there is potential for this compound to be used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
Conclusion:
In conclusion, alpha-Phenylquinoline-2-ethanol is a chemical compound that has potential applications in various fields of science. Its synthesis method is well established, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to determine its safety profile and potential side effects, but there is potential for this compound to be used in the development of new anti-cancer and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenylquinoline-2-ethanol has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, alpha-Phenylquinoline-2-ethanol has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
alpha-Phenylquinoline-2-ethanol |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-phenyl-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2 |
InChI-Schlüssel |
PNJFPHVFEWNNKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)





![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)